![molecular formula C18H14N2O5 B5568947 methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that have been studied for their synthesis methods and chemical properties. It has been explored for its potential in creating various heterocyclic systems and its physical and chemical characteristics.
Synthesis Analysis
- An efficient synthesis method involving three-component reactions and one-pot reactions under solvent-free conditions is described in studies like those by Hajinasiri and Rezayati (2015) (Hajinasiri & Rezayati, 2015).
- Other methods include multi-step syntheses from acetoacetic esters, as elaborated by Selič, Grdadolnik, and Stanovnik (1997) (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
- Detailed molecular structure analysis and density functional method (DFT) studies are conducted on similar compounds, providing insights into the geometric and electronic properties. An example is the work by Şahin et al. (2011), who performed single-crystal X-ray diffraction and DFT studies (Şahin et al., 2011).
Chemical Reactions and Properties
- The compound's reactivity in various chemical reactions has been explored, like in the work of Susanti et al. (2012), who investigated its reactivity in hydroamination reactions (Susanti et al., 2012).
Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate and related compounds have been extensively studied for their synthesis and chemical reactivity, providing a foundation for further research and application in various fields. For instance, efficient synthesis methods under solvent-free conditions have been developed for derivatives of similar compounds, highlighting advances in green chemistry and the potential for environmentally friendly synthesis pathways (Hajinasiri & Rezayati, 2015). Additionally, regiospecific electrophilic substitution methods for aminoquinazolinones offer insights into precise chemical modifications, crucial for pharmaceutical development and material science (Smith et al., 1995).
Antimalarial Activity
Research into the antimalarial activity of related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, demonstrates the potential for developing new antimalarial drugs. These studies have found correlations between chemical structure and antimalarial potency, providing a pathway for the design of more effective treatments against resistant strains of malaria (Werbel et al., 1986).
Fluorescence Spectra and Chemical Synthesis
The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and related derivatives, along with their fluorescence spectra, opens up possibilities for applications in material science, such as the development of novel fluorescent markers and sensors. These compounds' ability to exhibit distinct fluorescence properties can be harnessed in bioimaging and diagnostics, enhancing visualization techniques in biological research and medical applications (Yagi et al., 1969).
Biological Activity and Chemical Discovery
Explorations into the production of phenylacetic acid derivatives by Curvularia lunata reveal the potential for discovering new biologically active compounds with applications in medicine and agriculture. This research underscores the importance of studying microbial metabolites for novel chemical entities that could lead to new therapeutic agents or agrochemicals (Varma et al., 2006).
properties
IUPAC Name |
methyl 2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)19-12-4-3-5-13(9-12)20-16(22)14-7-6-11(18(24)25-2)8-15(14)17(20)23/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUAFRNMUIISEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.